molecular formula C23H24ClNO2 B11062395 2-Chloro-6-(2,5-dimethylphenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

2-Chloro-6-(2,5-dimethylphenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B11062395
M. Wt: 381.9 g/mol
InChI Key: HKGKAEGOUSTERL-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,5-dimethylphenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a phenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,5-dimethylphenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,5-dimethylphenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-6-(2,5-dimethylphenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biochemical assays and as a probe for studying biological pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,5-dimethylphenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Chloro-6-(2,5-dimethylphenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid has a unique phenanthridine core, which may confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

5-chloro-10-(2,5-dimethylphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C23H24ClNO2/c1-11-3-4-12(2)16(7-11)22-20-14-6-5-13(8-14)19(20)17-9-15(24)10-18(23(26)27)21(17)25-22/h3-4,7,9-10,13-14,19-20,22,25H,5-6,8H2,1-2H3,(H,26,27)

InChI Key

HKGKAEGOUSTERL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C3C4CCC(C4)C3C5=C(N2)C(=CC(=C5)Cl)C(=O)O

Origin of Product

United States

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